molecular formula C19H18N6 B529645 Pyrazolo[1,5-b]pyridazine deriv. 22

Pyrazolo[1,5-b]pyridazine deriv. 22

Cat. No.: B529645
M. Wt: 330.4 g/mol
InChI Key: UODXTGBFBIFREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GW805758X involves the formation of a pyrazolo[1,5-b]pyridazine derivative. The key steps include the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-b]pyridazine core. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: Industrial production of GW805758X follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually stored as a solid powder at -20°C to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: GW805758X primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve solvents like DMSO and moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Properties

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C19H18N6/c1-13(2)14-5-7-15(8-6-14)23-19-20-11-9-17(24-19)16-12-22-25-18(16)4-3-10-21-25/h3-13H,1-2H3,(H,20,23,24)

InChI Key

UODXTGBFBIFREQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW-805758X;  GW 805758X;  GW805758X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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